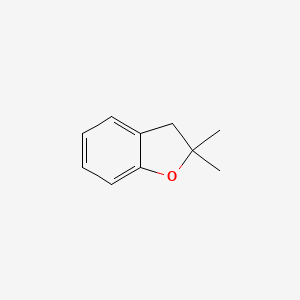

2,2-diméthyl-2,3-dihydro-1-benzofuranne

Vue d'ensemble

Description

2,2-dimethyl-2,3-dihydrobenzofuran is a member of 1-benzofurans.

Applications De Recherche Scientifique

Activité antitumorale

Les composés benzofuraniques, y compris le 2,2-diméthyl-2,3-dihydro-1-benzofuranne, ont montré de fortes activités biologiques telles que l'antitumorale . Par exemple, certains benzofuranes substitués présentent des activités anticancéreuses spectaculaires .

Activité antibactérienne

Les composés benzofuraniques présentent également des activités antibactériennes . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antibactériens.

Activité antioxydante

Il a été constaté que ces composés possédaient des propriétés antioxydantes . Cela pourrait les rendre utiles dans le traitement des maladies causées par le stress oxydatif.

Activité antivirale

Les composés benzofuraniques ont montré des activités antivirales . Par exemple, un nouveau composé benzofuranique macrocyclique a une activité anti-virus de l'hépatite C et devrait être un médicament thérapeutique efficace contre la maladie de l'hépatite C .

Utilisation dans les transistors organiques à couche mince

Un dérivé de 1H-benzoimidazole, qui est structurellement similaire au this compound, a été utilisé comme dopant de type n pour permettre des transistors organiques à couche mince à canal n traités en solution stables à l'air .

Utilisation dans la synthèse de produits naturels

Les cycles benzofuraniques, tels que ceux présents dans le this compound, constituent une unité structurale de base de divers médicaments naturels biologiquement actifs et matières premières chimiques synthétiques . Ils sont utilisés dans la synthèse totale de produits naturels .

Mécanisme D'action

- Benzofuran compounds are a class of molecules found ubiquitously in nature. They exhibit strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

- Anticancer Activity : Some substituted benzofurans exhibit significant anticancer effects . For instance, a benzofuran derivative (Compound 36) inhibits cell growth in various cancer cell lines, including leukemia, lung cancer, colon cancer, melanoma, and ovarian cancer .

- Other Biological Activities : Benzofuran compounds also show anti-hepatitis C virus activity and potential as anticancer agents .

Target of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

2,3-Dihydro-2,2-dimethylbenzofuran plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable interaction is with the enzyme acetylcholinesterase, where 2,3-Dihydro-2,2-dimethylbenzofuran acts as an inhibitor. This inhibition is crucial as acetylcholinesterase is responsible for breaking down the neurotransmitter acetylcholine, and its inhibition can lead to increased levels of acetylcholine in the synaptic cleft . Additionally, 2,3-Dihydro-2,2-dimethylbenzofuran has been shown to interact with various cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds .

Cellular Effects

The effects of 2,3-Dihydro-2,2-dimethylbenzofuran on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving acetylcholine. By inhibiting acetylcholinesterase, 2,3-Dihydro-2,2-dimethylbenzofuran can enhance cholinergic signaling, which can affect various cellular functions, including muscle contraction, neurotransmission, and glandular secretion . Furthermore, this compound can modulate gene expression by influencing transcription factors that respond to changes in intracellular acetylcholine levels .

Molecular Mechanism

At the molecular level, 2,3-Dihydro-2,2-dimethylbenzofuran exerts its effects primarily through the inhibition of acetylcholinesterase. This inhibition occurs via the binding of the compound to the active site of the enzyme, preventing the hydrolysis of acetylcholine . Additionally, 2,3-Dihydro-2,2-dimethylbenzofuran can interact with cytochrome P450 enzymes, leading to alterations in the metabolism of other compounds . These interactions can result in either the activation or inhibition of these enzymes, depending on the specific isoform involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dihydro-2,2-dimethylbenzofuran have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that prolonged exposure to 2,3-Dihydro-2,2-dimethylbenzofuran can lead to sustained inhibition of acetylcholinesterase, resulting in chronic elevations of acetylcholine levels . This can have lasting effects on cellular function, including potential neurotoxicity .

Dosage Effects in Animal Models

The effects of 2,3-Dihydro-2,2-dimethylbenzofuran vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant toxicity . At higher doses, 2,3-Dihydro-2,2-dimethylbenzofuran can lead to severe inhibition of acetylcholinesterase, resulting in toxic effects such as muscle tremors, convulsions, and even death . These dose-dependent effects highlight the importance of careful dosage management in experimental settings .

Metabolic Pathways

2,3-Dihydro-2,2-dimethylbenzofuran is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound can be metabolized to various hydroxylated derivatives, which can further undergo conjugation reactions to form more water-soluble metabolites . These metabolic transformations are crucial for the elimination of 2,3-Dihydro-2,2-dimethylbenzofuran from the body and can influence its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, 2,3-Dihydro-2,2-dimethylbenzofuran is transported and distributed via passive diffusion and active transport mechanisms . The compound can interact with various transporters and binding proteins, which can affect its localization and accumulation within specific cellular compartments . These interactions are essential for understanding the pharmacodynamics of 2,3-Dihydro-2,2-dimethylbenzofuran and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of 2,3-Dihydro-2,2-dimethylbenzofuran is influenced by its chemical properties and interactions with cellular components . The compound can localize to various organelles, including the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Post-translational modifications and targeting signals can further direct 2,3-Dihydro-2,2-dimethylbenzofuran to specific subcellular compartments, influencing its activity and function .

Activité Biologique

2,3-Dihydro-2,2-dimethylbenzofuran (commonly referred to as carbofuran when in the context of its methylcarbamate form) is a bicyclic compound with significant biological activity. This compound has garnered attention due to its potential applications in agriculture as a pesticide and its implications for human health and environmental safety. This article delves into the biological activity of 2,3-Dihydro-2,2-dimethylbenzofuran, focusing on its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 2,3-Dihydro-2,2-dimethylbenzofuran is . The structure features a benzofuran moiety with two methyl groups at the 2-position of the furan ring. This structural configuration is crucial for its biological interactions.

Key Structural Features

- Bicyclic Structure : Comprising a fused benzene and furan ring.

- Substituents : Two methyl groups enhance its lipophilicity and influence its biological activity.

2,3-Dihydro-2,2-dimethylbenzofuran primarily acts as an acetylcholinesterase inhibitor. This mechanism leads to the accumulation of acetylcholine at synaptic junctions, resulting in prolonged neurotransmission. Such inhibition is characteristic of many carbamate pesticides.

Toxicological Profile

Research indicates that 2,3-Dihydro-2,2-dimethylbenzofuran exhibits significant toxicity across various biological models. The following table summarizes key findings related to its toxicity:

Case Studies

- Cholinesterase Inhibition in Rats : A study by Padilla et al. demonstrated that administration of carbofuran led to significant cholinesterase inhibition in adult male Long Evans rats, with peak effects occurring within one hour post-administration . This study highlights the rapid onset of toxicity associated with this compound.

- Aquatic Toxicity : Research conducted on Daphnia magna revealed that exposure to carbofuran resulted in decreased swimming speed and predation efficiency . The lowest observed effect concentration (LOEC) for visual acuity deficits was identified at 40.6 µg/L.

- Cytotoxicity in Cancer Cells : A study investigating O-substituted derivatives of 2,3-Dihydro-2,2-dimethylbenzofuran found that certain derivatives exhibited cytotoxicity against various human tumor cell lines, including non-small cell lung cancer . The results indicated a correlation between lipophilicity and cytotoxic efficacy.

Environmental Impact

The environmental persistence and bioaccumulation potential of carbofuran have raised concerns regarding its impact on non-target species and ecosystems. Studies have documented adverse effects on wildlife, particularly birds and aquatic organisms .

Propriétés

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMGZPCKYHBCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212773 | |

| Record name | 2,3-Dihydro-2,2-dimethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6337-33-3 | |

| Record name | 2,2-Dimethyl-2,3-dihydrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6337-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,2-dimethylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006337333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6337-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-2,2-dimethylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,2-dimethylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDRO-2,2-DIMETHYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL24599Q2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,3-Dihydro-2,2-dimethylbenzofuran?

A1: The molecular formula is C10H12O, and its molecular weight is 148.20 g/mol.

Q2: Are there any unique spectroscopic characteristics of this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided research, routine characterization techniques like 1H NMR, 13C NMR, and mass spectrometry are frequently employed. [, , , , , , , , , , , , , ]

Q3: How is 2,3-Dihydro-2,2-dimethylbenzofuran typically synthesized?

A3: One common synthetic route involves a one-pot Claisen rearrangement-cyclization reaction of aryl methallyl ethers in the presence of a catalyst like HY zeolite or aluminium chloride. [, ]

Q4: Is 2,3-Dihydro-2,2-dimethylbenzofuran found naturally?

A4: While not explicitly stated in the provided research, 2,3-Dihydro-2,2-dimethylbenzofuran is a structural motif found in various natural products and synthetic derivatives. [, , , ]

Q5: What is the primary biological activity associated with carbofuran, a derivative of 2,3-Dihydro-2,2-dimethylbenzofuran?

A5: Carbofuran acts as an acetylcholinesterase (AChE) inhibitor. [] This inhibition disrupts nerve impulse transmission, making it effective as an insecticide. [, ]

Q6: Does carbofuran have other biological effects besides its insecticidal activity?

A6: Research suggests that carbofuran metabolites can temporarily inhibit the enzymatic degradation of the plant hormone indole-3-acetic acid (IAA) by horseradish peroxidase, potentially leading to increased plant growth. []

Q7: How do structural modifications to the 2,3-Dihydro-2,2-dimethylbenzofuran core affect biological activity?

A7: Studies on N-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)amide derivatives demonstrate that modifications, such as the addition of a methyl group at the 6-position and lipophilic acyl moieties, can significantly influence Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitory activity. []

Q8: What are the primary degradation pathways of carbofuran in the environment?

A8: Carbofuran undergoes hydrolysis to form 2,3-dihydro-2,2-dimethylbenzofuran-7-ol (carbofuran phenol). [, , ] Additionally, microbial degradation and photodegradation processes contribute to its breakdown. [, , , ]

Q9: How does the presence of nitrogen fertilizers affect the persistence of carbofuran in soil?

A9: Ammonium-containing fertilizers can increase the persistence of carbofuran in soils with low native nitrogen content by potentially competing for sorption sites. []

Q10: Are there environmentally friendly methods for removing carbofuran from water?

A10: Research indicates that solar photocatalysis, particularly in the presence of photosensitizers like rose Bengal, can effectively degrade and mineralize carbofuran in water. [, ]

Q11: What analytical techniques are commonly used to detect and quantify 2,3-Dihydro-2,2-dimethylbenzofuran and its derivatives?

A11: Several techniques are employed, including:

- Chromatography: High-performance liquid chromatography (HPLC) [, ] and gas chromatography (GC) [, ] are commonly used for separation and quantification.

- Mass Spectrometry (MS): Coupled with GC or LC, MS aids in the identification and structural elucidation of carbofuran and its metabolites. [, , ]

- Spectrophotometry: Used to monitor reactions and quantify compounds based on their absorbance properties. [, ]

- Thin-Layer Chromatography (TLC): A simple technique used for separation and identification. [, ]

Q12: Have specific biomarkers been identified for exposure to 2,3-Dihydro-2,2-dimethylbenzofuran-based pesticides?

A12: Yes, 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is identified as a specific urinary biomarker for carbamate exposure. []

Q13: What are potential future research directions for 2,3-Dihydro-2,2-dimethylbenzofuran and its derivatives?

A13: Future research could focus on:

- Developing environmentally friendly and efficient methods for the synthesis and degradation of carbamate pesticides. [, ]

- Exploring the potential of 2,3-Dihydro-2,2-dimethylbenzofuran derivatives in medicinal chemistry, considering its presence in various bioactive compounds. [, ]

- Conducting comprehensive toxicological studies to fully understand the long-term effects of carbofuran and its metabolites on human health and the environment. [, ]

- Investigating the potential for developing controlled-release formulations of carbofuran to minimize environmental impact while maintaining efficacy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.